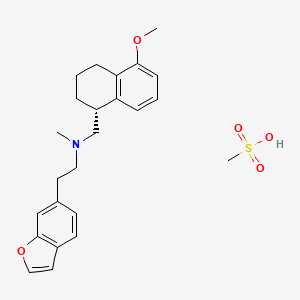

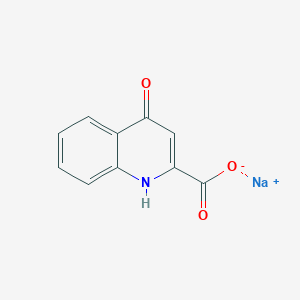

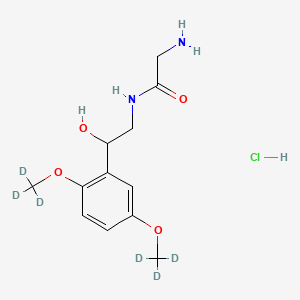

![molecular formula C27H33N5O5S B1139193 tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 958772-66-2](/img/structure/B1139193.png)

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potent and reversible human cathepsin L inhibitor (IC50 = 56 nM). Displays no inhibitory activity at cathepsin G. Antimalarial; inhibits leishmaniasis.

Wissenschaftliche Forschungsanwendungen

Cancer Research

SID 26681509 has been identified as a potent and reversible inhibitor of human cathepsin L, an enzyme often associated with cancer progression. By inhibiting cathepsin L, SID 26681509 may help to slow down the metastasis of cancer cells, making it a valuable compound for cancer research. Its ability to interfere with the proteolytic pathways that cancer cells use for invasion and metastasis positions it as a potential therapeutic agent in oncology .

Antimalarial Activity

The compound exhibits antimalarial properties by inhibiting the growth of Plasmodium species, the parasites responsible for malaria. This activity is particularly crucial given the increasing resistance to current antimalarial drugs. SID 26681509’s unique mode of action could lead to the development of new antimalarial medications .

Leishmaniasis Treatment

Leishmaniasis, a disease caused by protozoan parasites, is another target for SID 26681509. The compound’s inhibitory effect on certain parasitic enzymes makes it a candidate for treating this neglected tropical disease. Research into SID 26681509’s application in leishmaniasis could provide a new avenue for therapy .

Neurodegenerative Diseases

Cathepsin L, the enzyme inhibited by SID 26681509, is also implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating the activity of cathepsin L, SID 26681509 may contribute to the development of treatments that slow down or halt the progression of these debilitating conditions .

Autoimmune Disorders

In autoimmune disorders, the immune system mistakenly attacks the body’s own tissues. SID 26681509’s selective inhibition of cathepsin L could potentially reduce the overactive immune response, offering a novel approach to treating various autoimmune diseases .

Drug Development and Synthesis

As a synthetic compound with specific inhibitory activity, SID 26681509 serves as a valuable tool in drug development. It can be used as a lead compound for the synthesis of more potent inhibitors or as a molecular scaffold for developing new drugs with improved pharmacokinetic properties .

Wirkmechanismus

Target of Action

SID 26681509 is a potent, reversible, competitive, and selective inhibitor of human cathepsin L . Cathepsin L is a lysosomal protease that plays a key role in cellular protein degradation. Overexpression and/or abnormal activity of cathepsin L have been associated with various disease states .

Mode of Action

SID 26681509 interacts with its target, cathepsin L, in a slow-binding and slowly reversible competitive manner . After a 4-hour preincubation with cathepsin L, SID 26681509 becomes more potent, demonstrating an IC50 of 1.0 nM . Molecular docking studies using the experimentally-derived X-ray crystal structure of papain/CLIK-148 have been undertaken .

Biochemical Pathways

SID 26681509 inhibits the in vitro propagation of the malaria parasite Plasmodium falciparum and Leishmania major . The IC50 values for these inhibitions are 15.4 μM and 12.5 μM, respectively . This suggests that SID 26681509 may affect the biochemical pathways involving these parasites.

Pharmacokinetics

It is soluble to 50 mm in dmso and to 10 mm in ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

SID 26681509 inhibits the activity of cathepsin L, which can lead to the inhibition of the propagation of Plasmodium falciparum and Leishmania major . It also blocks high-mobility group box 1 (HMGB1)-induced TNF-α production dose-dependently without altering cell viability .

Action Environment

It’s worth noting that the compound’s inhibitory activity against cathepsin l increases with preincubation time , suggesting that the temporal environment may influence its action.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | |

Q & A

Q1: How does SID 26681509 interact with Cathepsin L and what are the downstream effects of this interaction?

A1: SID 26681509 acts as a slow-binding, slowly reversible, competitive inhibitor of human Cathepsin L []. Molecular docking studies using the X-ray crystal structure of papain complexed with a similar inhibitor (CLIK-148) revealed that SID 26681509 likely forms critical hydrogen bonds with key active site residues within Cathepsin L, similar to the interactions observed in the papain-inhibitor complex []. This binding interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.

Q2: What is known about the structure-activity relationship (SAR) of SID 26681509 and how does modifying its structure affect its activity against Cathepsin L?

A2: While the provided research articles do not delve into detailed SAR studies for SID 26681509, molecular docking studies provided insights into the key structural features responsible for its interaction with Cathepsin L []. These studies highlight the importance of specific hydrogen bonding interactions between the inhibitor and active site residues. Future SAR studies could investigate the impact of modifying different functional groups on the inhibitor's potency, selectivity, and binding kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

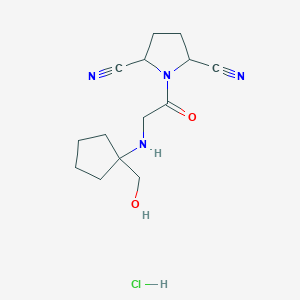

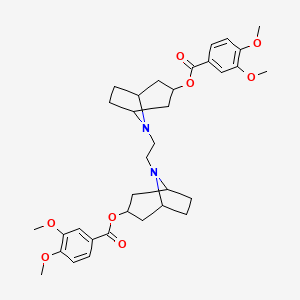

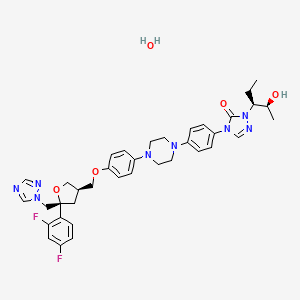

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)